N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride
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Overview
Description
N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride is a chemical compound with the molecular formula C10H17Cl2N3. It is a derivative of cyclopropanecarboxamide with an aminomethyl group attached to the phenyl ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopropanecarboxamide and 3-aminomethylbenzene as starting materials.
Reaction Conditions: The reaction involves the formation of an amide bond between cyclopropanecarboxamide and 3-aminomethylbenzene under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the amide bond.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions, such as temperature and pH, is maintained to ensure high yield and purity.
Purification: After the reaction, the product is purified through crystallization or other suitable purification techniques to remove impurities and obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide oxo-compounds.
Reduction Products: Reduction can produce N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide amine derivatives.
Substitution Products: Substitution reactions can yield various alkylated or aminated derivatives of the compound.
Scientific Research Applications
N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in biological studies to investigate its effects on various biological systems and pathways.
Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is employed in the chemical industry for the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride is compared with other similar compounds to highlight its uniqueness:
N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine: This compound differs in its structure and functional groups, leading to different chemical and biological properties.
4-(Aminomethyl)benzoic acid: This compound has a carboxylic acid group instead of the cyclopropanecarboxamide group, resulting in different reactivity and applications.
N-(3-Aminomethyl)benzylacetamidine: This compound is structurally similar but has a different amide group, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-7-8-2-1-3-10(6-8)13-11(14)9-4-5-9;/h1-3,6,9H,4-5,7,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARQBOPVWURCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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